Product packaging for glycoprotein gH, pseudorabies virus(Cat. No.:CAS No. 138361-42-9)

glycoprotein gH, pseudorabies virus

Cat. No.: B1178573
CAS No.: 138361-42-9
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Description

Overview of Pseudorabies Virus as an Alphaherpesvirus

As a typical alphaherpesvirus, PrV establishes lifelong latent infections in the peripheral nervous system of its host following an initial lytic replication phase in epithelial cells. nih.gov The viral genome is approximately 150 kb in length and encodes for at least 72 proteins, including 11 different glycoproteins that are embedded in the viral envelope. creative-diagnostics.comfrontiersin.org These glycoproteins, designated gB, gC, gD, gE, gG, gH, gI, gK, gL, gM, and gN, are crucial for the virus's ability to infect host cells and spread from cell to cell. frontiersin.org

Role of Viral Glycoproteins in the Herpesvirus Life Cycle

Viral envelope glycoproteins are fundamental to the herpesvirus life cycle, mediating the initial attachment of the virus to the host cell surface and the subsequent fusion of the viral envelope with a cellular membrane to release the viral capsid into the cytoplasm. asm.orgmdpi.com This intricate process often involves the coordinated action of multiple glycoproteins. For instance, in many herpesviruses, an initial, often reversible, attachment is mediated by glycoproteins like gC binding to heparan sulfate (B86663) proteoglycans on the cell surface. nih.gov This is followed by a more stable, specific binding of another glycoprotein (B1211001), such as gD, to a protein receptor on the host cell. nih.govresearchgate.net This receptor binding is thought to trigger a cascade of conformational changes in other glycoproteins, ultimately leading to the activation of the fusion machinery. nih.govnih.gov

The core fusion machinery is highly conserved across the Herpesviridae family and consists of glycoprotein B (gB) and a heterodimeric complex of glycoprotein H (gH) and glycoprotein L (gL). asm.orgmdpi.com While gB is considered the primary fusogen, its activity is tightly regulated and requires activation by the gH/gL complex. asm.orgmdpi.com Beyond entry, viral glycoproteins are also involved in the envelopment of new viral particles at the nuclear membrane and their subsequent transport and release from the cell. nih.gov Furthermore, some glycoproteins play roles in cell-to-cell spread, allowing the virus to move between adjacent cells without being exposed to the host's immune system. nih.gov

Significance of Glycoprotein gH in PrV Biology

Glycoprotein H (gH) of Pseudorabies virus is an essential, type I transmembrane protein that plays a critical and indispensable role in the viral life cycle. pnas.orgnih.gov It is a structural component of the virion envelope and is crucial for both the initial entry of the virus into host cells and for its subsequent spread from one infected cell to another. nih.govnih.govmicrobiologyresearch.org

Functionally, gH does not act alone but forms a non-covalent heterodimer with glycoprotein L (gL). asm.orgnih.gov This gH/gL complex is a central component of the viral fusion machinery. asm.org Following the initial binding of the virus to host cell receptors, mediated by other glycoproteins like gD, a signal is transmitted to the gH/gL complex. asm.orgresearchgate.net This signaling event is believed to induce conformational changes in gH/gL, which in turn activates the fusogenic activity of glycoprotein B (gB), leading to the merger of the viral envelope with a host cell membrane (either the plasma membrane or an endosomal membrane). asm.orgresearchgate.netuniprot.org

The essential nature of gH has been demonstrated through genetic studies. PrV mutants lacking the gH gene are non-infectious; they can attach to host cells but are unable to penetrate and initiate infection. nih.govmicrobiologyresearch.org This defect can be partially overcome by artificially inducing membrane fusion, confirming gH's role in the fusion process. nih.govmicrobiologyresearch.org Moreover, gH-deficient viruses are unable to spread from cell to cell in culture and show severely impaired propagation within the nervous system of infected animals. nih.govmicrobiologyresearch.org This highlights the critical function of gH in both initial infection and the subsequent pathogenesis of the disease.

Interestingly, while gL is generally required for the proper folding, transport, and function of gH in many herpesviruses, in PrV, gL is not essential for the transport and incorporation of gH into the virion. asm.orgnih.gov However, gL is necessary for the infectivity of the virus. nih.govnih.gov Under certain experimental conditions, a chimeric protein fusing the receptor-binding domain of gD to gH can compensate for the absence of gL, further underscoring the central role of the gH component in mediating membrane fusion. pnas.orgnih.gov

Research on PrV gH has also revealed important structural details. The protein is composed of three distinct domains and is modified by N-linked glycosylation at five potential sites. asm.orgpnas.org These sugar modifications have been shown to influence the protein's transport to the cell surface and its fusion activity. asm.org The structure of a core fragment of PrV gH has been determined, providing insights into conserved features that are likely functional, such as a "syntaxin-like-bundle" and a "flap" that may regulate the exposure of a hydrophobic surface to facilitate membrane interaction during fusion. pnas.orgfao.org

FeatureDescription
Virus Pseudorabies virus (PrV), Suid alphaherpesvirus 1
Glycoprotein Glycoprotein H (gH)
Function Essential for viral entry and cell-to-cell spread. nih.govnih.gov
Complex Formation Forms a heterodimer with glycoprotein L (gL). asm.orgnih.gov
Role in Fusion Activates the core fusogen, glycoprotein B (gB), after receptor binding by gD. asm.orgresearchgate.net
Genetic Essentiality gH-null mutants are non-infectious. nih.govmicrobiologyresearch.org
Glycosylation Contains five potential N-linked glycosylation sites that affect its function. asm.org

Properties

CAS No.

138361-42-9

Molecular Formula

C11H18Cl2N2

Synonyms

glycoprotein gH, pseudorabies virus

Origin of Product

United States

Molecular Biology and Gene Expression of Glycoprotein Gh, Pseudorabies Virus

Genomic Context and Gene Organization of PrV gH

The gene encoding glycoprotein (B1211001) gH is located within the unique long (UL) region of the linear double-stranded DNA genome of the Pseudorabies virus. nih.govmdpi.com Specifically, it is situated immediately downstream of the gene that encodes the viral thymidine (B127349) kinase. nih.gov The gene itself has been sequenced, and analysis of its nucleotide sequence has provided significant insights into the structure and function of the gH protein. nih.gov

The open reading frame of the PrV gH gene encodes a primary translation product of 686 amino acids. nih.gov This polypeptide possesses the characteristic features of a type I transmembrane glycoprotein, including an N-terminal hydrophobic signal sequence, a C-terminal transmembrane domain, and a cytoplasmic tail. nih.govpnas.org The ectodomain, which constitutes the bulk of the protein, is responsible for its interactions with other viral and cellular components during the fusion process.

Table 1: Genomic and Protein Characteristics of PrV Glycoprotein gH

FeatureDescriptionReference
Genomic Location Unique Long (UL) region, downstream of the thymidine kinase gene. nih.gov
Protein Length 686 amino acids (primary translation product). nih.gov
Predicted Molecular Weight 71.9 kDa (primary translation product). nih.gov
Structural Domains N-terminal signal sequence, ectodomain, transmembrane domain, cytoplasmic domain. nih.govpnas.org

Transcriptional and Translational Regulation of Glycoprotein gH Synthesis

The expression of PrV genes follows a temporally regulated cascade, categorized as immediate-early (IE), early (E), and late (L) gene expression. nih.gov The synthesis of glycoprotein gH is a late event in the viral replication cycle. Transcriptional analysis has identified a 2.3-kb mRNA as the specific transcript for gH. nih.gov

The regulation of gH synthesis is intricate and influenced by various viral and cellular factors. The immediate-early protein IE180 is a major trans-activator of PrV gene expression, playing a crucial role in initiating the cascade that leads to the transcription of late genes like gH. nih.govnih.gov The multiplicity of infection (MOI) has also been shown to significantly impact the expression levels of viral genes, including those expressed late in infection. nih.gov Studies have demonstrated that at a high MOI, the expression of many viral genes, including late genes, is initially higher but may decline later in the infection cycle. nih.gov

Translation of the gH mRNA results in the synthesis of the primary polypeptide chain, which is then directed to the endoplasmic reticulum for further processing and modification. nih.govnih.gov In vitro translation experiments have confirmed the size of the primary gH translation product, further validating the genomic data. nih.gov

Post-Translational Modifications of Glycoprotein gH

Following its synthesis, the PrV gH protein undergoes several crucial post-translational modifications, with N-linked glycosylation being of particular importance for its proper folding, transport, and function. nih.govnih.gov The PrV gH protein has five potential N-linked glycosylation sites at asparagine residues 77, 162, 542, 604, and 627, and experimental evidence confirms that all five of these sites are utilized. nih.gov

The addition of N-glycans influences the protein's structure, stability, and trafficking through the secretory pathway. nih.gov Inactivation of specific glycosylation sites has been shown to have varying effects on gH function. For instance, mutating the sites at N77 and N627 leads to reduced fusion activity and delayed viral entry. nih.gov The N627 mutation, in particular, results in the retention of the gH protein in the endoplasmic reticulum, highlighting the role of this specific glycan in proper protein transport. nih.gov Conversely, the absence of the glycan at N604 has been shown to enhance in vitro fusion activity and viral spread between cells. nih.gov

Even with the simultaneous inactivation of all five N-glycosylation sites, the formation of infectious viral particles is not completely blocked, indicating a degree of functional redundancy or the presence of compensatory mechanisms. nih.gov However, these modifications are clearly critical for the efficient and proper function of gH in the context of viral infection.

Table 2: N-Linked Glycosylation Sites of PrV Glycoprotein gH and their Functional Impact

Glycosylation Site (Asparagine Residue)Functional Consequence of InactivationReference
N77 Significantly reduced in vitro fusion activity and delayed penetration kinetics. nih.gov
N162 No significant impact on in vitro fusion or penetration kinetics. nih.gov
N542 No significant impact on in vitro fusion or penetration kinetics. nih.gov
N604 Enhanced in vitro fusion activity and viral cell-to-cell spread. nih.gov
N627 Significantly reduced in vitro fusion activity, delayed penetration kinetics, and retention in the endoplasmic reticulum. nih.gov

Structural Biology of Glycoprotein Gh, Pseudorabies Virus

Overview of PrV gH Ectodomain Architecture

The ectodomain of PrV gH is a large, elongated molecule with a notable curvature. nih.govpnas.org Structural studies of a core fragment of PrV gH (gHC), encompassing amino acids 107–639, have revealed a molecule approximately 70 Å in length and 50 Å in diameter. nih.govpnas.org This core fragment is organized into three distinct sequential domains. nih.govpnas.org Unlike many other herpesviruses where gH requires glycoprotein (B1211001) L (gL) for proper folding and transport, PrV gH can be expressed on the cell surface and incorporated into virions in the absence of gL. pnas.org

Identification and Characterization of Structural Domains (I, II, III, IV)

The structure of PrV gH, like its homologs in other herpesviruses, is organized into four domains, although the crystallized core fragment of PrV gH lacks domain I. asm.orgresearchgate.net

Domain I: While not present in the crystallized PrV gH core structure, in other herpesviruses like Herpes Simplex Virus 2 (HSV-2) and Epstein-Barr virus (EBV), this N-terminal domain is known to have low homology and is tightly associated with gL. asm.org

Domain II: This domain is more structurally conserved across herpesvirus gH homologs. asm.org It features a prominent β-sheet referred to as the "fence" and a bundle of three α-helices. asm.orgnih.gov This domain plays a crucial role in separating the gL-binding domain I from the subsequent domains of gH. asm.org

Domain III: Comprising eight α-helices, this domain contains a highly conserved amino acid sequence (serine-proline-cysteine) that is vital for the fusion process. researchgate.net The interface between domain II and domain III is characterized by a stretch of polypeptide that is wedged between elements of both domains. pnas.org

Domain IV: This C-terminal domain is the most conserved region of gH among herpesviruses, suggesting a critical functional role. nih.gov It is composed of two four-stranded β-sheets. researchgate.netnih.gov

Analysis of Conserved Structural Motifs (e.g., Syntaxin-like Bundle, Hydrophobic Flap)

Several conserved structural motifs within PrV gH are believed to be functionally significant:

Syntaxin-like Bundle (SLB): Located in domain II, this bundle consists of three α-helices (α3, α4, and another helix) that show structural similarity to the N-terminal domain of syntaxin-1A, a protein involved in eukaryotic vesicle fusion. pnas.orgasm.orgnih.gov The integrity and flexibility of the SLB are critical for the function of PrV gH in membrane fusion. asm.org Mutational studies that disrupt the helices of the SLB or restrict their movement through artificial disulfide bonds have been shown to severely impair gH function. asm.org

Hydrophobic Flap: A key feature of domain IV is a long, flexible loop of the polypeptide chain, termed the "flap," which connects two β-sheets. nih.govpnas.org This flap, encompassing residues from Asn542 to Cys573, masks a conserved patch of hydrophobic amino acids. pnas.org It is hypothesized that a conformational change, possibly triggered by receptor binding, leads to the movement of this flap. nih.govpnas.org This unmasking would expose the hydrophobic patch, allowing it to interact with the viral or cellular membrane during the fusion process. nih.govpnas.org

Disulfide Bond Formation and Structural Integrity of PrV gH

Disulfide bonds play a crucial role in maintaining the structural integrity and function of many viral glycoproteins. In PrV gH, specific disulfide bonds are critical for its proper folding and the stability of its domains.

A highly conserved disulfide bond between Cys404 and Cys439 is located in domain III. researchgate.net While this bond is buried and appears to have a stabilizing function, its disruption in PrV gH is surprisingly tolerated, unlike in other alphaherpesviruses such as Varicella-Zoster Virus (VZV) and HSV, where it is essential for replication. researchgate.netresearchgate.net The formation of this bond is facilitated by a kink in an alpha-helix induced by a proline residue at position 438. researchgate.net

The flap region in domain IV contains Cys573. pnas.org The fact that this cysteine is not conserved across all herpesviruses suggests that the stabilization of an "open" conformation of the flap through an alternative intramolecular disulfide bond is not a universal requirement. pnas.org

Conformational Dynamics and Receptor-Triggered Changes in PrV gH

The fusion process mediated by herpesviruses is a dynamic event that involves significant conformational changes in the viral glycoproteins. While the precise mechanisms are still being elucidated, it is understood that receptor binding initiates a cascade of these changes.

For herpesviruses in general, the interaction of a receptor-binding glycoprotein, such as gD, with its cellular receptor is the initial trigger. mdpi.comresearchgate.netnih.gov This binding is thought to induce a conformational change in gD, which in turn allows it to interact with the gH/gL complex. mdpi.comresearchgate.netnih.gov This interaction is believed to activate gH/gL, leading to subsequent conformational changes in both gH and the primary fusogen, glycoprotein B (gB). nih.govnih.gov

Functional Mechanisms of Glycoprotein Gh, Pseudorabies Virus in Viral Entry and Membrane Fusion

Glycoprotein (B1211001) gH as an Essential Component of the Core Fusion Machinery

Glycoprotein H (gH) of the pseudorabies virus (PRV) is a critical and conserved component of the viral entry and fusion apparatus. nih.govontosight.ai It does not act in isolation but forms a stable heterodimer with glycoprotein L (gL). nih.govpnas.org This gH/gL complex, along with glycoprotein B (gB), constitutes the core fusion machinery that is essential for the entry of most herpesviruses. pnas.orgasm.orgmdpi.com While other glycoproteins like gD are crucial for receptor binding, gH, gL, and gB are the indispensable effectors of membrane fusion. nih.govnih.gov Studies have demonstrated that gH and gB possess the inherent functional capabilities necessary for virion entry into cells and are sufficient to induce the fusion of the viral envelope with a target cell membrane. pnas.org The absence of gH completely abrogates the virus's infectivity, demonstrating its essential role in the viral life cycle. nih.govmicrobiologyresearch.org This core machinery is conserved across the Herpesviridae family, highlighting its fundamental importance in the viral invasion process. pnas.orgmdpi.com

Role of Glycoprotein gH in Viral Envelope-Cellular Membrane Fusion

The primary function of glycoprotein gH is to execute the fusion between the viral envelope and the host cell's membrane. nih.govmicrobiologyresearch.org While initial attachment of the virion to the cell surface is mediated by other glycoproteins, such as gC binding to heparan sulfate (B86663) proteoglycans, gH is not involved in this primary or secondary attachment. nih.govnih.govmicrobiologyresearch.org Its role is specific to the penetration step. nih.govnih.gov Experiments with gH-deficient PRV mutants show that while the virus can still attach to host cells, it cannot enter them to initiate infection. nih.govmicrobiologyresearch.org This entry defect can be partially bypassed by artificially inducing membrane fusion with agents like polyethylene (B3416737) glycol (PEG), which strongly suggests that gH's essential function is the fusion of the viral and cellular lipid bilayers. nih.govmicrobiologyresearch.org The gH/gL complex, in concert with gB, facilitates the merger of the two membranes, allowing the viral capsid and tegument proteins to be released into the cytoplasm of the host cell. pnas.orgnih.gov

Mechanisms of Glycoprotein gH Activation

The fusogenic activity of the gH/gL complex is tightly regulated and requires a specific trigger to prevent premature activation. For alphaherpesviruses like PRV, this activation is initiated by the binding of glycoprotein D (gD) to a specific cellular receptor, such as nectin-1. pnas.orgfrontiersin.org This receptor-binding event is believed to induce conformational changes in gD, which then transmits a signal to the gH/gL heterodimer. pnas.orgasm.org This signal activates gH/gL, causing it to undergo its own conformational changes. fao.org These changes in gH are thought to subsequently activate the main fusogen, gB, triggering a refolding event in gB that leads to the insertion of its fusion loops into the target membrane and the subsequent fusion of the viral and cellular membranes. nih.govasm.orgasm.org This sequential activation cascade ensures that the powerful membrane-disrupting activity of the fusion machinery is localized and occurs only after the virus has firmly attached to a suitable host cell. pnas.org

Contributions of Specific Glycoprotein gH Domains to Fusion Activity

Domain II Functions in Fusion

Structural studies of PRV gH have identified a key feature within Domain II known as the "syntaxin-like-bundle" (SLB). pnas.orgfao.org This structure consists of three α-helices (α2, α3, α4) and shows similarities to eukaryotic fusogenic proteins like Syntaxin-1A, suggesting a conserved mechanism in membrane fusion. pnas.orgfao.org Targeted mutagenesis studies have been conducted to probe the function of this domain. Introducing proline mutations to disrupt these helices resulted in an almost complete loss of function in membrane fusion and viral entry. fao.org Furthermore, creating artificial disulfide bonds to "clamp" the helices together or to a nearby β-sheet also severely impaired gH function, indicating that structural rearrangements and flexibility within this domain are critical for its activity. fao.org These findings support the hypothesis that Domain II undergoes significant conformational changes that are essential for activating the fusion process. fao.org

Domain IV (Membrane-Proximal) Contributions to Fusion

Domain IV is the region of glycoprotein H closest to the viral membrane. pnas.org A critical feature identified in this domain is an extended "flap" that conceals a conserved hydrophobic patch. pnas.org It is hypothesized that during the activation of gH, this flap moves, unmasking the hydrophobic surface. pnas.org This exposure would allow the hydrophobic patch to interact with the viral membrane, potentially inducing the strong local curvature necessary to destabilize the lipid bilayers and drive the fusion process. pnas.org The importance of this membrane-proximal region is further supported by studies on the related Herpes Simplex Virus (HSV), where mutations in this area (specifically at residue H789 in HSV-1 gH) were found to rescue the function of impaired gB mutants, suggesting a direct functional interaction site between gH's Domain IV and the gB fusion protein. nih.govasm.org

Influence of Glycoprotein gH on Entry Kinetics and Efficiency

Table 1: Summary of PRV Glycoproteins and their Core Functions in Entry

GlycoproteinPrimary Function in EntryEssential for Fusion?
gC Initial attachment to host cell heparan sulfate. nih.govNo
gD Binds to specific cellular entry receptors (e.g., nectin-1). pnas.orgfrontiersin.orgYes (as the trigger)
gH Forms a complex with gL; essential effector of membrane fusion. nih.govpnas.orgasm.orgYes
gL Forms a heterodimer with gH, required for its proper function and transport. nih.govpnas.orgYes (as part of the complex)
gB The primary, conserved fusogen that executes membrane merger. asm.orgmdpi.comnih.govYes

Table 2: Effects of Mutations in PRV Glycoprotein H Domains

DomainStructural FeatureMutation TypeResulting PhenotypeReference
Domain II Syntaxin-Like Bundle (α-helices)Proline insertionInhibition of gH maturation and transport; loss of fusion function. fao.org
Domain II Syntaxin-Like Bundle (α-helices)Cysteine-pair clamping (disulfide bonds)Impaired gH function and membrane fusion. fao.org
Domain IV Membrane-Proximal RegionN/A (Hypothesized function)The "flap" structure is thought to move upon activation to expose a hydrophobic patch, driving membrane interaction. pnas.org

Immunological Aspects and Antigenicity of Glycoprotein Gh, Pseudorabies Virus

Glycoprotein (B1211001) gH as an Antigenic Determinant in PrV Infection

Research has shown that gH, in conjunction with glycoprotein L (gL), forms a complex that is integral to the viral fusion machinery nih.gov. This gH/gL complex is involved in mediating the fusion of the viral envelope with the plasma membrane of the host cell, facilitating the entry of the viral capsid and tegument into the cytoplasm nih.govnih.gov. Due to this essential function at the virus-cell interface, gH is a target for the host immune response. However, studies have indicated that gH is poorly immunogenic in comparison to other major glycoproteins of PrV pnas.org.

The antigenicity of gH has been confirmed through the generation of specific antibodies by immunizing animals with synthetic peptides that represent potential epitopes of the gH protein nih.gov. These antibodies were able to recognize the gH precursor polypeptide, demonstrating that specific regions of the gH protein are capable of inducing an immune response nih.gov.

Property of PrV gHSignificance in Antigenicity
Location Virion envelope and surface of infected cells
Function Essential for viral entry and cell-to-cell spread
Interaction Forms a complex with glycoprotein L (gL)
Immunogenicity Considered poorly immunogenic compared to gB, gC, and gD

Elicitation of Humoral Immune Responses by Glycoprotein gH

The humoral immune response, characterized by the production of antibodies, is a key defense mechanism against viral infections. While glycoproteins gC and gD are the main targets for neutralizing antibodies against PrV, glycoprotein gH also elicits a humoral immune response nih.gov. Several of the viral envelope glycoproteins, including gH, have been identified as targets for antibody responses nih.gov.

The role of the humoral response to gH extends beyond direct neutralization. Antibodies binding to viral glycoproteins on the surface of infected cells can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells are recruited to kill the infected cells. While the primary focus of humoral immunity research in PrV has been on neutralizing antibodies, the potential for gH-specific antibodies to participate in other immune effector functions remains an area of interest.

Immune Response Elicited by gHKey Findings
Antibody Production Immunization with gH-derived synthetic peptides induces specific antibody formation nih.gov.
Neutralizing Activity The role of gH in eliciting neutralizing antibodies is less prominent compared to glycoproteins gC and gD nih.gov.
Potential Effector Functions gH-specific antibodies may be involved in other immune mechanisms such as ADCC.

Characterization of Glycoprotein gH Epitopes and Antibody Binding Sites (Excluding specific antibody development details)

The epitopes on a viral protein are the specific regions that are recognized by antibodies. The characterization of these epitopes is crucial for understanding the antigenic structure of the protein. For PrV gH, the epitopes appear to be complex and are not as well-defined as those on more immunodominant glycoproteins.

Research has indicated that the epitopes on gH are often conformational, meaning they are formed by the three-dimensional folding of the protein rather than a linear sequence of amino acids. This is supported by the finding that some monoclonal antibodies recognize complex epitopes on gH that are dependent on the protein's native structure.

One study successfully identified a specific conformational epitope on a core fragment of PrV gH. This epitope is composed of two alpha-helices, α6 and α7, and is recognized by a specific monoclonal antibody pnas.org. The interaction involves residues from both of these helices, highlighting the conformational nature of this antibody binding site pnas.org. The region of gH that includes residues 332–373 is contacted by the antibody, with the majority of contacts involving residues Glu361, Arg365, and Lys370 pnas.org.

Conversely, the N-terminal domain of PrV gH is thought to lack a rigid structure due to a high content of proline and glycine (B1666218) residues. This lack of a stable conformation likely contributes to the poor immunogenicity of this region, as it would not present stable epitopes for antibody recognition pnas.org. The use of synthetic peptides to generate antibodies against gH demonstrates that linear epitopes do exist, though they may be less immunologically dominant than the conformational epitopes nih.gov.

Epitope Characteristics of PrV gHDetails
Nature of Epitopes Primarily conformational, dependent on the 3D structure.
Identified Conformational Epitope Composed of helices α6 and α7, involving residues 332-373 pnas.org.
Key Interacting Residues Glu361, Arg365, and Lys370 are major contact points for a specific monoclonal antibody pnas.org.
N-Terminal Domain Likely lacks a rigid structure and is poorly immunogenic pnas.org.
Linear Epitopes Existence is confirmed by the successful generation of antibodies using synthetic peptides nih.gov.

Methodological Approaches in Glycoprotein Gh, Pseudorabies Virus Research

Genetic Manipulation and Mutagenesis Strategies for PrV gH (e.g., Deletion Mutants, Site-Directed Mutagenesis)

The study of pseudorabies virus (PrV) glycoprotein (B1211001) H (gH) function heavily relies on genetic manipulation and mutagenesis strategies to elucidate the roles of specific domains and amino acid residues. These techniques allow researchers to create modified versions of the gH gene and observe the resulting effects on viral replication, entry, and cell-to-cell spread.

Deletion Mutants: A common approach to understanding the function of a protein domain is to create deletion mutants. For instance, an in-frame deletion of 66 codons at the 5′ end of the gH gene, which removes a portion of the N-terminal region while retaining the signal peptide, has been shown to abrogate gH function in in vitro fusion assays. researchgate.net When this mutated gH gene is inserted into the PrV genome, the resulting virus is defective and incapable of entry and spread. researchgate.net This demonstrates the critical role of the N-terminal region of gH in its fusogenic activity.

Site-Directed Mutagenesis: This technique allows for the introduction of specific point mutations, insertions, or deletions at precise locations within the gH gene. It is a powerful tool for investigating the importance of individual amino acids or short motifs. For example, site-directed mutagenesis has been used to introduce proline residues into alpha-helices of the syntaxin-like bundle (SLB) in domain II of gH, with the aim of disrupting their structure. researchgate.netresearchgate.net These targeted mutations have been shown to impair or abolish gH activity in fusion assays and in complementation studies of gH-deleted PrV, highlighting the functional significance of the SLB. researchgate.net Another study used site-directed mutagenesis to introduce a P438S mutation into the gH gene of the wild-type PRV strain Kaplan, which resulted in the formation of small plaques and delayed penetration kinetics, indicating an alteration in the protein's tertiary structure and function. researchgate.net

Bacterial Artificial Chromosome (BAC) Mutagenesis: The large genome of PrV can be cloned as a BAC in E. coli, which facilitates genetic manipulation. researchgate.netfrontiersin.org This technology allows for the efficient generation of recombinant viruses with specific mutations in the gH gene. For example, a gH null mutant was constructed by introducing a premature translation termination codon in the gH gene via linker insertion mutagenesis. nih.gov Similarly, BAC mutagenesis has been used to introduce N-glycosylation site mutations and single amino acid substitutions into the PrV genome to study their effects on gH processing, virion incorporation, and virus replication. researchgate.net The CRISPR/Cas9 system has also emerged as a powerful tool for editing the PrV genome, offering a simple and efficient method for creating knock-outs and knock-ins of genes of interest. frontiersin.org

Error-Prone PCR: This method is used to introduce random mutations into a gene of interest. By adjusting the reaction conditions, such as template concentration and the ratio of nucleotides, the frequency of mutations can be controlled. nih.govnih.gov While not specifically detailed for PrV gH in the provided search results, this technique is a common strategy for generating a library of mutants that can then be screened for desired phenotypes. nih.govnih.gov

Mutagenesis Strategy Description Application in PrV gH Research Reference
Deletion MutagenesisRemoval of a specific region of the gene.Investigating the function of the N-terminal domain of gH. researchgate.net
Site-Directed MutagenesisIntroduction of specific mutations at a defined site.Studying the role of the syntaxin-like bundle and specific amino acid residues. researchgate.netresearchgate.netresearchgate.net
BAC MutagenesisGenetic manipulation of the viral genome cloned as a bacterial artificial chromosome.Generation of gH null mutants and viruses with specific point mutations. researchgate.netnih.gov
CRISPR/Cas9Genome editing tool for creating targeted DNA breaks.Efficiently creating knock-outs and knock-ins of the gH gene. frontiersin.org

Functional Complementation Assays for Glycoprotein gH

Functional complementation assays are essential for determining whether a modified or heterologous glycoprotein H can rescue the function of a gH-deficient virus. These assays are crucial for validating the functionality of engineered gH proteins and for understanding the specific interactions required for viral entry and spread.

A key tool in these assays is a gH null mutant virus, which is incapable of replication on non-complementing cells. nih.gov To propagate such a mutant, a complementing cell line is created that stably expresses the wild-type gH protein. nih.gov The gH null mutant can then be grown on these cells, and the resulting progeny viruses, which have incorporated the wild-type gH into their envelopes, can be used to infect non-complementing cells to study the function of the mutated viral genome.

In a typical functional complementation assay, cells are transfected with a plasmid expressing a modified gH protein. These cells are then infected with a gH-deleted PrV mutant. researchgate.net If the expressed gH variant is functional, it will be incorporated into the progeny virions, allowing them to infect new cells. The ability of the modified gH to complement the gH deletion is often assessed by plaque formation on non-complementing cells. nih.gov

These assays have been instrumental in studying chimeric gH proteins, where domains from different herpesviruses are swapped. For example, chimeric proteins containing domains of PrV and Herpes Simplex Virus 1 (HSV-1) gH have been analyzed for their function in in vitro fusion assays and their ability to trans-complement gH-deleted PrV and HSV-1 mutants. nih.gov Such studies have revealed that while there are structural similarities between gH homologs, functional complementation is often highly specific, indicating precise interactions with other viral proteins. nih.gov Interestingly, it has been shown that the C-terminal part of HSV-1 gH can functionally substitute for the corresponding part of PrV gH. researchgate.netnih.gov

Assay Component Description Purpose Reference
gH Null Mutant VirusA virus in which the gH gene has been deleted or inactivated.Provides a genetic background to test the function of an exogenous gH. researchgate.netnih.gov
Complementing Cell LineA cell line that has been engineered to stably express wild-type gH.Allows for the propagation of gH null mutant viruses. nih.gov
Transfection of gH Expression PlasmidIntroduction of a plasmid encoding a modified or chimeric gH into cells.To provide the gH protein to be tested for its function. researchgate.net
Plaque AssayA method to quantify infectious virus particles.To assess the ability of the expressed gH to support viral spread. nih.gov

Cell-to-Cell Fusion Assays and Syncytium Formation Studies

Cell-to-cell fusion assays are a critical in vitro tool for studying the membrane fusion activity of viral glycoproteins, including PrV gH. These assays provide a more controlled environment to dissect the roles of individual proteins in the fusion process, independent of other aspects of the viral life cycle. A common outcome of these assays is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of adjacent cell membranes.

In a typical cell-to-cell fusion assay, cells are co-transfected with plasmids expressing the viral glycoproteins required for fusion. For PrV, this includes gB, gD, gH, and gL. nih.govnih.gov The expression of these proteins on the cell surface can lead to the fusion of neighboring cells. The extent of fusion can be quantified by microscopy, often by counting the number of nuclei within syncytia.

These assays have been used to demonstrate that gH is essential for membrane fusion. nih.gov For instance, a gH null mutant of PrV is unable to spread from infected to uninfected cells via cell-cell fusion. nih.gov Furthermore, mutations introduced into the gH gene can be tested for their effect on fusion activity. For example, disruption of the syntaxin-like bundle in gH domain II has been shown to abolish gH activity in fusion assays. researchgate.net

Cell-to-cell fusion assays have also been instrumental in understanding the interplay between different viral glycoproteins. For example, the hyperfusogenic nature of certain gB variants can be assessed in these assays. researchgate.net Additionally, the role of cellular factors in the fusion process can be investigated. Overexpression of Neuropilin-1 (NRP1), a cellular receptor, has been shown to promote viral glycoprotein-mediated cell-to-cell fusion. frontiersin.org

Structural Determination Methods (e.g., Crystallography)

Understanding the three-dimensional structure of PrV gH is crucial for elucidating its mechanism of action. X-ray crystallography has been the primary method used to determine the atomic-level structure of a core domain of PrV gH.

The crystal structure of the PrV gH core domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 2XQY. researchgate.net This structure reveals a complex fold with multiple domains. The gH ectodomain is composed of four domains, designated I through IV. researchgate.netresearchgate.net

Key structural features identified through crystallography include:

Domain II: This domain contains a syntaxin-like bundle (SLB) composed of three α-helices and a β-sheet "fence" that separates domain I from the rest of the molecule. researchgate.net The SLB is a conserved motif found in other fusion proteins and is critical for PrV gH function. researchgate.net

Domain III: This domain consists of eight consecutive α-helices and contains a highly conserved and functionally important disulfide bond. researchgate.netresearchgate.net

SPC Motif: Located in alpha-helix 11 within domain III, this motif contains a proline residue (Pro 438) that induces a bend in the helix. researchgate.net This bend is important for the juxtaposition of two cysteine residues (Cys 439 and Cys 404) to form a disulfide bond. researchgate.net

Structural analysis has also been vital for interpreting the results of mutagenesis studies. For example, the crystal structure of wild-type PrV gH revealed that amino acids V275 and V271 are located on the same side of an alpha-helix and are involved in hydrophobic packing. researchgate.net This structural information helps to explain why a V275P mutation disrupts the helix and how a compensatory V271A mutation can partially restore its structure. researchgate.net Comparative structural analyses between PrV gH and its homologs from other herpesviruses, such as Epstein-Barr virus (EBV), have revealed a strikingly similar structure despite low amino acid conservation, suggesting a conserved mechanism of function. researchgate.net

Structural Feature Location Description Functional Significance Reference
Syntaxin-like Bundle (SLB)Domain IIA bundle of three α-helices.Essential for membrane fusion activity. researchgate.net
"Fence"Domain IIA β-sheet structure.Separates domain I from the rest of the molecule. researchgate.net
Disulfide BondDomain IIIA covalent bond between two cysteine residues.Important for the structural integrity and function of gH. researchgate.netresearchgate.net
SPC MotifDomain III, α-helix 11A sequence containing a proline residue that bends the helix.Crucial for the formation of a key disulfide bond. researchgate.net

Reversion Analyses and Viral Evolution Studies

Reversion analyses and viral evolution studies are powerful approaches to identify functionally important residues and to understand how viruses can overcome genetic defects. These studies typically involve passaging a mutant virus with a growth defect in cell culture and selecting for revertant viruses that have restored function. The genetic changes in these revertants can reveal compensatory mutations that shed light on protein structure-function relationships and viral adaptation.

One example of this approach involved a gL-deleted PrV mutant, which has a limited capacity for direct cell-to-cell spread. researchgate.netmdpi.com After serial passage in cell culture, a revertant virus was isolated that contained two amino acid substitutions in the transmembrane domain (TMD) of gH. mdpi.com One of these mutations, I662S, was found to be sufficient to compensate for the absence of gL in virus entry and in vitro cell-cell fusion assays. mdpi.com This unexpected finding uncovered a previously underestimated role of the gH TMD in fusion regulation.

In another study, an entry-deficient PrV mutant with a C-terminally truncated gB was subjected to in vitro evolution. nih.gov This led to the isolation of an infectious revertant that had acquired a single N735S mutation in the gB ectodomain. nih.gov This single amino acid substitution compensated for the absence of the gB cytoplasmic domain and uncoupled gB from its regulatory viral proteins, resulting in a hyperfusion phenotype. nih.gov

Reversion analyses can also identify compensatory mutations within the same protein. For instance, a replication defect induced by a targeted α-helix distortion in the SLB of gH (V275P) was corrected by an adjacent compensatory mutation (V271A). researchgate.net

These studies demonstrate the genetic plasticity of PrV and highlight how compensatory mutations can restore function through various mechanisms, including altering protein conformation, modulating interactions with other viral or cellular proteins, and uncoupling regulatory mechanisms.

Mutant Virus Initial Defect Revertant Mutation(s) Functional Restoration Reference
gL-deleted PrVLimited cell-to-cell spreadI662S in gH transmembrane domainCompensates for the absence of gL in entry and fusion. mdpi.com
PrV with truncated gBEntry-deficientN735S in gB ectodomaingH/gL-independent entry and hyperfusion. nih.gov
PrV with V275P in gH SLBReplication defectV271A in gH SLBPartial restoration of α-helix structure and function. researchgate.net

Comparative Virology: Glycoprotein Gh Across Herpesviridae

Evolutionary Conservation of Glycoprotein (B1211001) gH Homologs

Glycoprotein H (gH) and its partner, glycoprotein L (gL), form a heterodimeric complex that is a cornerstone of the membrane fusion machinery across all subfamilies of Herpesviridae. This gH/gL complex is essential for viral entry into host cells and for cell-to-cell spread. nih.govpnas.orgnih.gov Its fundamental role as a regulator of the primary fusogen, glycoprotein B (gB), is a highly conserved feature. nih.govnih.gov The general model of herpesvirus entry posits that a receptor-binding event, often mediated by other glycoproteins like gD in alphaherpesviruses, triggers a conformational change in the gH/gL complex, which in turn activates gB to execute the fusion of the viral envelope with a host cell membrane. nih.govnih.gov

Despite significant divergence in amino acid sequences among gH homologs, structural analyses reveal a remarkably conserved three-dimensional fold. nih.gov Crystal structures of gH/gL from herpes simplex virus type 2 (HSV-2), Epstein-Barr virus (EBV), and a core fragment of pseudorabies virus (PrV) gH all show a common folding pattern, even with low sequence identity. nih.govresearchgate.net This structural conservation points to a shared ancestral mechanism for regulating membrane fusion. Key conserved structural elements include a syntaxin-like bundle motif composed of three α-helices. researchgate.net The conservation extends to the functional domains of the protein; domains H2 and particularly H3 of gH are more conserved than the N-terminal domain H1, suggesting their critical role in the protein's function. nih.gov The number of shared homologous gene families is relatively high within subfamilies (e.g., 52 to 77 among Alphaherpesvirinae) but drops significantly between different subfamilies (26 to 30), underscoring a core set of conserved functions, including that of gH. nih.gov

Unique Features of PrV gH Compared to Other Alphaherpesvirus Glycoprotein gH Orthologs (e.g., HSV, VZV, EBV, BoHV-4, MuHV-4)

While nested within the conserved framework of herpesvirus gH proteins, the pseudorabies virus (PrV) gH possesses several unique characteristics that distinguish it from its orthologs in other herpesviruses, particularly other alphaherpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), as well as members of the beta- and gammaherpesvirus subfamilies.

Structurally, the PrV gH ectodomain is noted for being shorter and more compact compared to its counterparts in other herpesviruses. researchgate.net Structural comparisons with HSV-2 and EBV gH reveal that the PrV gH structure lacks the N-terminal domain (D-I), contributing to its more linear arrangement. researchgate.netresearchgate.net This structural distinction may underlie some of its unique functional attributes.

A primary functional difference lies in its relationship with glycoprotein L (gL). In HSV, gH is strictly dependent on gL for correct folding and transport to the cell surface. asm.org In stark contrast, PrV gH can be expressed at the cell surface even in the absence of gL. asm.org This gL-independent transport is a significant departure from the HSV model. Furthermore, PrV exhibits a remarkable plasticity in its entry mechanism; under certain conditions with compensatory mutations in other envelope proteins, PrV virions can become infectious even in the complete absence of gH or gL. nih.govnih.gov This gH/gL-independent fusion phenotype is a notable feature of PrV. nih.gov

Compared to gammaherpesviruses, the differences are more pronounced. For instance, the gH/gL complex of Murid herpesvirus-4 (MuHV-4) directly binds to glycosaminoglycans (GAGs), an initial attachment step. nih.gov This GAG-binding function has not been identified as a primary role for PrV gH. Bovine herpesvirus 4 (BoHV-4), another gammaherpesvirus, is often associated with uterine disease and can establish persistent infections in macrophages, with gH playing a role in its tropism for endometrial cells. nih.govnih.gov

The following table summarizes key comparative features of gH across different herpesviruses.

FeaturePseudorabies Virus (PrV)Herpes Simplex Virus (HSV)Varicella-Zoster Virus (VZV)Epstein-Barr Virus (EBV)Bovine Herpesvirus 4 (BoHV-4)Murid Herpesvirus-4 (MuHV-4)
Subfamily AlphaherpesvirinaeAlphaherpesvirinaeAlphaherpesvirinaeGammaherpesvirinaeGammaherpesvirinaeGammaherpesvirinae
gL Dependence for Surface Expression Not strictly required. asm.orgStrictly required. asm.orgAssumed to be required (similar to HSV).Required.Can reach membrane without gL. asm.orgCan reach membrane without gL. asm.org
Overall Structure Shorter, more compact; lacks N-terminal Domain I. researchgate.netElongated, boot-shaped with distinct domains H1, H2, H3. nih.govSimilar to HSV. nih.govElongated, rod-like. researchgate.netHomologous to EBV gH. nih.govHomologous to EBV gH. nih.gov
Essentiality for Entry Generally essential, but can be bypassed by compensatory mutations. nih.govnih.govStrictly essential. nih.govStrictly essential.Strictly essential.Essential. nih.govEssential. nih.gov
Known Receptor Interaction Indirect; activated by gD-receptor binding. nih.govIndirect; activated by gD-receptor binding. nih.govIndirect; activated by gD-receptor binding. wikipedia.orgDirect binding to integrins. nih.govUnknown.Binds to heparan sulfate (B86663). nih.govnih.gov

Divergences in Glycoprotein gH Function and Interactions Among Herpesviruses

The functional roles and interaction networks of glycoprotein gH diverge significantly across the Herpesviridae family, reflecting varied strategies for host cell invasion and tropism. In alphaherpesviruses like PrV and HSV, the canonical function of gH/gL is to act as a crucial intermediary that translates the signal from receptor-binding gD to the fusion-executing gB. nih.govnih.gov However, PrV demonstrates greater flexibility in this pathway than HSV. PrV does not require gD for direct viral cell-to-cell spread, indicating a divergence in the glycoprotein interactions necessary for different modes of viral dissemination. nih.gov Moreover, the ability of PrV to evolve gH/gL-independent fusion mechanisms through mutations in gB highlights a fundamental difference in the regulation of gB fusogenicity compared to HSV. nih.gov

The interaction between gH and gL itself is a point of divergence. For HSV-1, gH and gL must co-evolve to form a tight, functional complex, and gL from different herpesviruses cannot be functionally swapped, with the exception of the closely related HSV-1 and HSV-2. nih.gov While this is also true for PrV, the observation that PrV gH can traffic to the membrane without gL suggests a less stringent codependence for initial protein maturation and transport compared to HSV gH. asm.org

A major divergence is seen when comparing alphaherpesviruses with gammaherpesviruses. In some gammaherpesviruses, the gH/gL complex has evolved to function directly as a receptor-binding protein. nih.gov For example, EBV gH/gL binds directly to cellular integrins to mediate entry into epithelial cells. This contrasts sharply with the role of PrV gH, which is activated by a separate receptor-binding protein (gD). nih.govnih.gov Similarly, the gH/gL complexes of the gammaherpesviruses MuHV-4 and Kaposi's sarcoma-associated herpesvirus (KSHV) bind to heparan sulfate, contributing to initial cell attachment. nih.gov This dual function of receptor binding and fusion regulation in some gammaherpesvirus gH/gL complexes is not a feature of PrV gH, which has a more specialized role in regulating gB activation post-attachment.

Future Research Directions for Glycoprotein Gh, Pseudorabies Virus

Elucidating the Precise Molecular Mechanism of Glycoprotein (B1211001) gH-Mediated Fusion

The core function of the gH/gL complex is to act as a regulator of glycoprotein B (gB), the primary fusogen of herpesviruses. nih.govmdpi.com Upon binding of the viral attachment protein, gD, to its cellular receptor, a signal is transmitted that is thought to induce conformational changes in the gH/gL complex. nih.gov This, in turn, activates gB to execute the fusion of the viral envelope with the host cell membrane. nih.govnih.gov However, the precise molecular events that govern this activation cascade remain a key area for future investigation.

Future research should focus on:

Real-time conformational dynamics: Utilizing advanced biophysical techniques such as single-molecule Förster resonance energy transfer (smFRET) to visualize the conformational changes in gH as it interacts with gD and activates gB.

Intermediate states: Identifying and characterizing the transient intermediate states of the gH/gL complex during the fusion process. This will provide a more detailed roadmap of the fusion cascade.

Role of the transmembrane domain: While the ectodomain's role is partially understood, the function of the gH transmembrane domain (TMD) in triggering fusion is highly relevant and requires further investigation. nih.gov Studies have shown that the gH TMD is essential for fusion, unlike in some other herpesviruses where soluble forms of gH/gL are sufficient. nih.gov

Understanding the Regulatory Role of Glycoprotein gH in the Fusion Machinery

The fusion process is a tightly controlled event to prevent unwanted cell fusion and ensure efficient viral entry only at the appropriate time and place. Glycoprotein gH appears to play a central role in this regulation. While the core fusion machinery consists of gB and the gH/gL complex, other viral proteins can modulate this process. fao.orgnih.gov

Future research directions in this area include:

Negative regulation by other glycoproteins: Investigating how other viral glycoproteins, such as gM, inhibit gH-mediated fusion to prevent premature or excessive fusion events. fao.orgnih.gov

gL-independent fusion: The discovery of a gD-gH fusion protein that can compensate for the absence of gL opens up new avenues to understand the specific contributions of gH to fusion. nih.govnih.gov Further studies on such gL-independent mutants can help dissect the essential functions of the gH ectodomain.

Interaction with cellular factors: Identifying host cell proteins that interact with gH and modulate its regulatory function in fusion. For instance, Neuropilin-1 (NRP1) has been shown to interact with gH and promote PrV entry. frontiersin.org

Further Structural and Mutagenesis Studies of Glycoprotein gH Domains

The crystal structure of a core fragment of PrV gH has provided invaluable insights into its architecture, revealing four distinct domains. nih.govnih.gov Mutagenesis studies based on this structure have begun to assign functions to these domains. nih.govnih.gov However, a more granular understanding requires further investigation.

Key areas for future structural and mutagenesis studies:

Domain II (Syntaxin-like Bundle): The syntaxin-like bundle (SLB) of three α-helices in domain II is thought to be crucial for fusion. nih.gov Future studies should continue to probe the structural flexibility of the SLB and its role in mediating conformational changes necessary for fusion. nih.gov

Domain III: A conserved disulfide bond in domain III appears to be a critical structural feature for gH/gL expression and stability. asm.org Comparative mutagenesis between PrV and other herpesviruses, like Epstein-Barr virus (EBV), can identify functionally equivalent regions and provide broader insights into gH structure-function relationships. asm.org

Domain IV (Flap region): The membrane-proximal domain IV contains a conserved, negatively charged surface loop or "flap". nih.gov While multiple alanine (B10760859) substitutions in this region lead to significant defects, the precise role of this flap and the underlying hydrophobic patch in fusion remains to be fully elucidated. nih.gov

N-linked Glycosylation: PrV gH has five potential N-linked glycosylation sites. asm.org While it has been shown that inactivating certain sites can reduce fusion activity and delay penetration, the precise structural and functional role of each glycan in protein folding, trafficking, and interaction with other proteins warrants further investigation. asm.org

Table 1: Summary of Key gH Domains and Their Investigated Functions

Domain Key Structural Features Investigated Function in Fusion Future Research Focus
Domain I N-terminal region, associates with gL Essential for gL interaction and proper folding of the gH/gL complex. nih.gov High-resolution structure of the complete PrV gH/gL complex.
Domain II Planar β-sheet ("fence"), syntaxin-like bundle (SLB) of three α-helices. nih.gov The structure and flexibility of the SLB are important for membrane fusion. nih.gov Probing the dynamic conformational changes of the SLB during fusion activation.
Domain III Contains a highly conserved, buried disulfide bond. asm.org Stabilizes the domain structure, crucial for gH/gL expression. asm.org Understanding its role in the interaction with other viral or cellular proteins.
Domain IV Conserved negatively charged surface loop ("flap"), hydrophobic patch. nih.gov Multiple mutations in the flap and hydrophobic patch impair fusion activity. nih.gov Elucidating the precise mechanism by which the flap region contributes to membrane interaction and fusion.

Investigation of Glycoprotein gH's Role in Host Immune Evasion Mechanisms

Herpesviruses have evolved sophisticated strategies to evade the host immune system. mdpi.comnih.gov While proteins like gE are known to play a role in this process, the contribution of gH is less understood. nih.govmdpi.com Given its essential role in entry and spread, it is plausible that gH also participates in immune modulation.

Future research should explore:

Interaction with immune cells: Investigating direct interactions between gH and receptors on immune cells, such as T cells or natural killer (NK) cells, and the functional consequences of these interactions.

Modulation of signaling pathways: Determining if gH can modulate intracellular signaling pathways within infected cells to suppress the innate immune response, for example, by interfering with interferon signaling pathways. nih.gov While other PrV proteins like EP0 are known to antagonize the interferon response, a potential role for gH should not be ruled out. asm.org

Antigenic variation: Analyzing the extent of natural variation in the gH gene among different PrV strains and how this variation might contribute to evasion of the host antibody response.

Exploration of Glycoprotein gH as a Target for Antiviral Strategies and Novel Vaccine Designs

The essential and conserved nature of gH makes it an attractive target for the development of antiviral drugs and vaccines. nih.govnih.gov

Future research in this area should focus on:

Small molecule inhibitors: High-throughput screening for small molecules that bind to gH and inhibit its function. The detailed structural information available for gH can aid in structure-based drug design. Potential targets include the domains critical for the conformational changes required for fusion.

Monoclonal antibodies: Developing neutralizing monoclonal antibodies that target specific functional epitopes on gH. These could be used for passive immunotherapy or to inform the design of subunit vaccines. Monoclonal antibodies targeting the gD-gH/gL binding sites are already being explored. nih.gov

Vaccine development: Incorporating gH into novel vaccine formulations. While gB is a major target for vaccine development, a combination of key glycoproteins, including gH, could elicit a more robust and broader protective immune response. mdpi.com Given that gH is essential for infectivity, a vaccine that elicits a strong anti-gH response could effectively block viral entry. nih.gov

Table 2: Potential Antiviral Strategies Targeting Glycoprotein gH

Strategy Mechanism of Action Potential Advantages
Small Molecule Inhibitors Block critical conformational changes in gH required for fusion activation. Can be designed to target specific, conserved pockets on the protein surface.
Neutralizing Monoclonal Antibodies Bind to functional epitopes on gH, preventing its interaction with other glycoproteins or cellular components. High specificity and potential for therapeutic use.
Subunit Vaccines Use purified gH or specific domains to elicit a targeted neutralizing antibody response. Safer than live-attenuated vaccines and can induce a focused immune response.
Vectored Vaccines Express gH in a harmless viral vector to stimulate both humoral and cellular immunity. Can induce a strong and long-lasting immune response.

Q & A

Q. How have monoclonal antibodies advanced gH functional studies?

  • Antibody Applications : Monoclonal antibodies targeting gH’s core fragment (e.g., in complex with Fab fragments) have elucidated conformational changes during fusion. These tools also neutralize infectivity by blocking gH’s functional domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.